2-Methoxy-4-(methylthio)benzoic acid

Description

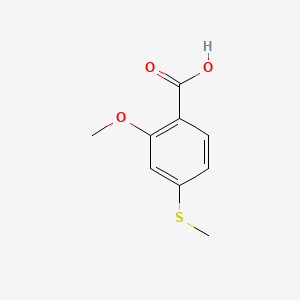

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4-methylsulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3S/c1-12-8-5-6(13-2)3-4-7(8)9(10)11/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOPCPHJGGRTYNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)SC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50223161 | |

| Record name | 4-(Methylthio)-o-anisic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50223161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72856-73-6 | |

| Record name | 2-Methoxy-4-(methylthio)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72856-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Methylthio)-o-anisic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072856736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Methylthio)-o-anisic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50223161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(methylthio)-o-anisic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.931 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2-Methoxy-4-(methylthio)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-4-(methylthio)benzoic acid is a multifaceted organic compound characterized by the presence of a carboxylic acid, a methoxy group, and a methylthio group attached to a benzene ring. This unique combination of functional groups bestows upon it a range of chemical and physical properties that make it a molecule of interest in various scientific domains, including medicinal chemistry and material science. This technical guide provides a comprehensive overview of its chemical properties, experimental protocols, and potential, yet underexplored, biological significance.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference(s) |

| CAS Number | 72856-73-6 | [1][2][3][4] |

| Molecular Formula | C₉H₁₀O₃S | [2][3] |

| Molecular Weight | 198.24 g/mol | [2] |

| Melting Point | 112-114 °C | [2] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in organic solvents like DMSO and methanol. | |

| Purity | Commercially available with purities of 96-99%. | [3][4] |

Synthesis and Purification

While a specific, detailed, step-by-step synthesis protocol for this compound is not extensively documented in publicly available literature, a plausible synthetic route involves the methylation of the hydroxyl group of a corresponding salicylic acid precursor, namely 2-hydroxy-4-(methylthio)benzoic acid.

Experimental Protocol: Synthesis via Methylation

A general procedure for the methylation of a phenolic hydroxyl group on a benzoic acid derivative can be adapted for the synthesis of this compound.

Materials:

-

2-hydroxy-4-(methylthio)benzoic acid

-

Dimethyl sulfate (DMS) or Methyl iodide (CH₃I)

-

A suitable base (e.g., potassium carbonate, sodium hydroxide)

-

Anhydrous solvent (e.g., acetone, DMF)

-

Hydrochloric acid (for acidification)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolution: Dissolve 2-hydroxy-4-(methylthio)benzoic acid in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Base Addition: Add the base to the solution. The amount will depend on the chosen base and stoichiometry.

-

Methylating Agent Addition: Slowly add the methylating agent (dimethyl sulfate or methyl iodide) to the reaction mixture at room temperature.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Extraction: Dissolve the residue in water and acidify with hydrochloric acid. Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Experimental Protocol: Purification by Recrystallization

Recrystallization is a standard method for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization.

Materials:

-

Crude this compound

-

A suitable solvent or solvent system (e.g., ethanol/water, methanol)

-

Erlenmeyer flasks

-

Heating source (hot plate or water bath)

-

Filtration apparatus (Buchner funnel, filter paper, vacuum flask)

Procedure:

-

Solvent Selection: Determine a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

-

Dissolution: Dissolve the crude product in a minimal amount of the hot solvent in an Erlenmeyer flask.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals in a vacuum oven or desiccator.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the methylthio group protons, and the acidic proton of the carboxylic acid. The aromatic protons will likely appear as a complex multiplet in the aromatic region (δ 7-8 ppm). The methoxy protons should appear as a singlet around δ 3.8-4.0 ppm, and the methylthio protons as a singlet around δ 2.5 ppm. The carboxylic acid proton will be a broad singlet at a downfield chemical shift (δ > 10 ppm).

-

¹³C NMR: The carbon NMR spectrum will show signals for the nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (around 170 ppm). The aromatic carbons will appear in the region of δ 110-160 ppm. The methoxy carbon will be around δ 55-60 ppm, and the methylthio carbon will be around δ 15-20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

-

A broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹).

-

A strong C=O stretch from the carboxylic acid group (around 1700 cm⁻¹).

-

C-O stretching vibrations from the methoxy group and the carboxylic acid.

-

Aromatic C=C stretching vibrations (around 1450-1600 cm⁻¹).

-

C-S stretching vibration.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of published research on the specific biological activities of this compound. However, the structural motifs present in the molecule, such as the substituted benzoic acid core, are found in numerous biologically active compounds.

Derivatives of benzoic acid are known to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.[5] The presence of the methoxy and methylthio groups can influence the lipophilicity and electronic properties of the molecule, which in turn can affect its biological target interactions and pharmacokinetic properties.

Given the absence of specific data, a logical first step for researchers would be to perform broad biological screening to identify potential areas of activity.

Proposed Initial Biological Screening Workflow

Conclusion

This compound is a readily characterizable organic molecule with potential for further exploration in various scientific fields. While its fundamental chemical and physical properties are established, a significant gap exists in the understanding of its biological activity. The experimental protocols and strategic workflow outlined in this guide provide a solid foundation for researchers to synthesize, purify, and initiate the biological evaluation of this compound, potentially uncovering novel therapeutic applications. Future research efforts should focus on a systematic investigation of its bioactivity to unlock its full potential.

References

- 1. benchchem.com [benchchem.com]

- 2. matrixscientific.com [matrixscientific.com]

- 3. aobchem.com [aobchem.com]

- 4. 2-methoxy-4-(methyl thio) benzoic acid, 72856-73-6 [thegoodscentscompany.com]

- 5. Synthesis and biological testing of certain 2-(5-substituted-2-thienylthio)benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Elucidation of the Chemical Structure of 2-Methoxy-4-(methylthio)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 2-Methoxy-4-(methylthio)benzoic acid. The document details the key identifiers, physicochemical properties, and a proposed synthetic pathway for this compound. Spectroscopic data, including predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, are presented to aid in its characterization. Furthermore, potential biological activities and signaling pathways are discussed based on structurally related molecules, offering insights for future research and drug development endeavors.

Compound Identification and Physicochemical Properties

This compound is a substituted aromatic carboxylic acid. Its fundamental properties are summarized in the table below, compiled from various chemical suppliers and databases.[1][2][3][4][5][6]

| Property | Value | Reference(s) |

| CAS Number | 72856-73-6 | [1][3][4] |

| Molecular Formula | C₉H₁₀O₃S | [1][3][4] |

| Molecular Weight | 198.24 g/mol | [1] |

| Melting Point | 112-114 °C | [1] |

| Appearance | White to off-white solid | |

| IUPAC Name | This compound |

Proposed Synthesis Pathway

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

-

Esterification: 2-Methoxy-4-nitrobenzoic acid is refluxed in methanol with a catalytic amount of sulfuric acid to protect the carboxylic acid as a methyl ester.

-

Reduction: The nitro group of methyl 2-methoxy-4-nitrobenzoate is reduced to an amine using a reducing agent such as tin(II) chloride in hydrochloric acid.

-

Diazotization: The resulting methyl 4-amino-2-methoxybenzoate is treated with sodium nitrite in cold, acidic conditions to form the corresponding diazonium salt.

-

Thiomethylation: The diazonium salt is then reacted with a source of the methylthio nucleophile, such as sodium thiomethoxide, to introduce the methylthio group at the 4-position.

-

Hydrolysis: Finally, the methyl ester is hydrolyzed back to the carboxylic acid using a base like sodium hydroxide, followed by acidification.

Spectroscopic Analysis for Structure Elucidation

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds.[2][3][7][8][9][10][11]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the methoxy and methylthio groups.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | -COOH |

| ~7.8 | Doublet | 1H | Ar-H (ortho to -COOH) |

| ~7.0 | Doublet of doublets | 1H | Ar-H (ortho to -SCH₃) |

| ~6.8 | Doublet | 1H | Ar-H (ortho to -OCH₃) |

| ~3.9 | Singlet | 3H | -OCH₃ |

| ~2.5 | Singlet | 3H | -SCH₃ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | -COOH |

| ~160 | Ar-C (-OCH₃) |

| ~145 | Ar-C (-SCH₃) |

| ~132 | Ar-C (ortho to -COOH) |

| ~120 | Ar-C (-H) |

| ~115 | Ar-C (-H) |

| ~110 | Ar-C (-COOH) |

| ~56 | -OCH₃ |

| ~15 | -SCH₃ |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group |

| 2500-3300 (broad) | O-H stretch (carboxylic acid) |

| ~1700 | C=O stretch (carboxylic acid) |

| ~1600, ~1480 | C=C stretch (aromatic ring) |

| ~1250, ~1030 | C-O stretch (ether) |

| ~690 | C-S stretch |

Mass Spectrometry (MS)

Electron ionization mass spectrometry would likely show a molecular ion peak corresponding to the molecular weight of the compound.

| m/z | Interpretation |

| 198 | [M]⁺ (Molecular ion) |

| 181 | [M - OH]⁺ |

| 153 | [M - COOH]⁺ |

| 138 | [M - COOH - CH₃]⁺ |

Potential Biological Activity and Signaling Pathways

While there is no direct evidence on the biological activity of this compound, the activities of structurally related compounds suggest potential areas for investigation.

-

Antimicrobial and Antioxidant Properties: Compounds containing methoxy and thioether functionalities, such as 2-Methoxy-4-vinylphenol, have demonstrated both antimicrobial and antioxidant activities.[12][13] The presence of these groups in the target molecule suggests it may possess similar properties.

-

Anticancer Potential: Derivatives of 4-methoxybenzoic acid have been shown to exhibit anticancer effects by targeting crucial cell survival pathways, including the Akt/NFκB signaling pathway.[14] This pathway is a key regulator of apoptosis, and its inhibition can lead to programmed cell death in cancer cells. The structural similarity of this compound to these active compounds makes it a candidate for investigation as a potential anticancer agent.

Caption: Hypothesized targeting of the Akt/NF-κB pathway.

Further research, including in vitro and in vivo studies, is necessary to validate these potential biological activities and to elucidate the specific mechanisms of action of this compound.

References

- 1. matrixscientific.com [matrixscientific.com]

- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 3. Benzoic acid, 2-methoxy- [webbook.nist.gov]

- 4. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google Patents [patents.google.com]

- 5. Benzoic acid, 2-methoxy-, methyl ester [webbook.nist.gov]

- 6. This compound, 96 CAS#: 72856-73-6 [amp.chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. 2-Methoxybenzoic acid | C8H8O3 | CID 11370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Methoxy-4-methylbenzoic acid | C9H10O3 | CID 597164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1-Methoxy-4-(methylthio)benzene | C8H10OS | CID 15885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Benzoic acid, 2-methoxy- [webbook.nist.gov]

- 12. Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

Navigating the Bio-Potential: A Technical Guide to Screening 2-Methoxy-4-(methylthio)benzoic Acid

For researchers, scientists, and professionals in drug development, the exploration of novel chemical entities for therapeutic potential is a cornerstone of innovation. This guide provides a comprehensive framework for the biological activity screening of 2-Methoxy-4-(methylthio)benzoic acid, a compound with potential pharmacological relevance. In the absence of extensive public data on this specific molecule, this document outlines a robust, hypothetical screening cascade, drawing upon established methodologies and the known activities of structurally related benzoic acid derivatives.

Compound Profile: this compound

| Property | Value | Source |

| CAS Number | 72856-73-6 | [1][2][3] |

| Molecular Formula | C9H10O3S | [1][4] |

| Molecular Weight | 198.24 g/mol | [1][4] |

| Melting Point | 112-114 °C | [1] |

| Physical Appearance | White crystalline solid | Inferred from related compounds |

| Solubility | Estimated water solubility: 574.9 mg/L @ 25 °C | [5] |

Proposed Biological Activity Screening Cascade

The initial screening of a novel compound like this compound should be broad, aiming to identify potential areas of significant biological effect. Based on the activities observed in structurally similar methoxy- and methylthio- substituted benzoic acid derivatives, the following screening priorities are proposed: anticancer, antimicrobial, and anti-inflammatory activities.

General Experimental Workflow

The overall workflow for screening the biological activity of a novel compound is a multi-step process, beginning with initial single-concentration screening and progressing to more detailed dose-response and mechanism of action studies for any identified "hits."

Anticancer Activity Screening

Derivatives of 4-methoxybenzoic acid have demonstrated potential as anticancer agents by targeting crucial cell survival pathways.[6] A primary screen against a panel of cancer cell lines is a logical first step.

Hypothetical Anticancer Screening Data

| Cell Line | Cancer Type | Assay Type | Parameter | Hypothetical Value (µM) |

| MCF-7 | Breast Cancer | MTT Assay | IC50 | 25.5 |

| A549 | Lung Cancer | MTT Assay | IC50 | > 100 |

| HeLa | Cervical Cancer | MTT Assay | IC50 | 42.1 |

| PC-3 | Prostate Cancer | MTT Assay | IC50 | 15.8 |

Experimental Protocol: MTT Proliferation Assay

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HeLa, PC-3) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.

Potential Mechanism of Action: Akt/NF-κB Signaling

A known derivative of 4-methoxybenzoic acid has been shown to inhibit the proliferation of prostate cancer cells by targeting the Akt/NF-κB cell survival signaling pathway.[6] If this compound shows promising anticancer activity, a subsequent investigation into its effect on this pathway would be warranted.

References

Unraveling the Therapeutic Potential of 2-Methoxy-4-(methylthio)benzoic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide addresses the potential therapeutic applications of 2-Methoxy-4-(methylthio)benzoic acid. It is important to note that publicly available research specifically detailing the therapeutic applications, experimental protocols, and biological signaling pathways of this particular compound is exceptionally limited. The majority of available information pertains to its sale as a chemical reagent. Consequently, this document will provide a foundational understanding of the compound's chemical properties and, where applicable, draw speculative insights from research on structurally similar molecules. The information presented herein should be considered a starting point for further investigation rather than a definitive guide to its therapeutic use.

Chemical and Physical Properties

This compound is a sulfur-containing aromatic carboxylic acid. Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 72856-73-6 | [1][2][3][4] |

| Molecular Formula | C9H10O3S | [1][2][3][4] |

| Molecular Weight | 198.24 g/mol | [3] |

| Appearance | Solid | [1] |

| Melting Point | 112-114 °C | [3] |

Potential Therapeutic Applications (Extrapolated from Structurally Related Compounds)

Due to the scarcity of direct research on this compound, we can look to the biological activities of structurally related compounds to hypothesize potential areas of therapeutic interest. These include molecules with a methoxybenzoic acid scaffold or those containing a methylthio group.

Anticancer Activity

Analogs of 2-(methylthio)benzoic acid have been investigated for their potential as anticancer agents. For instance, a series of novel benzenesulfonamide derivatives bearing a 4-amino-2-(methylthio)benzoic acid analogous core structure have demonstrated significant cytotoxic activity against various cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).[5] The mechanism of action for these analogs was not detailed in the available information.

Furthermore, other methoxybenzoyl derivatives have been explored as anticancer agents. For example, 4-substituted methoxybenzoyl-aryl-thiazoles have been synthesized and evaluated for their antiproliferative activity, with some compounds showing potent inhibition of cancer cells through the inhibition of tubulin polymerization.[6] While these compounds are structurally distinct from this compound, they highlight the potential for methoxybenzoic acid derivatives to serve as a scaffold for the development of novel anticancer therapeutics.

Anti-inflammatory Properties

Research on 2-methoxy-4-vinylphenol (2M4VP), a compound with a similar 2-methoxy-4-substituted phenolic structure, has demonstrated potent anti-inflammatory effects.[7][8] 2M4VP has been shown to inhibit the production of key pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins (PGE2) in lipopolysaccharide (LPS)-stimulated macrophage-like cells (RAW264.7).[8] The underlying mechanism involves the suppression of NF-κB and MAPK signaling pathways, as well as the inhibition of histone H3 acetylation.[8] Another study on 2M4VP indicated its anti-inflammatory activity involves the induction of heme oxygenase-1 (HO-1) through the activation of the Nrf2/ARE pathway, leading to the inhibition of inducible nitric oxide synthase (iNOS).[7]

Given these findings on a structurally related molecule, it is plausible that this compound could also possess anti-inflammatory properties. The presence of both a methoxy and a sulfur-containing group might influence its activity and mechanism of action.

Experimental Protocols (Hypothetical)

As no specific experimental data for the therapeutic evaluation of this compound is available, this section provides a generalized, hypothetical experimental workflow for assessing its potential anticancer and anti-inflammatory activities, based on standard methodologies for similar compounds.

General Experimental Workflow for In Vitro Evaluation

Caption: Hypothetical workflow for in vitro evaluation.

Example Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The following is a generalized protocol for assessing the cytotoxic effects of a test compound on cancer cell lines, as described for analogs of 4-Amino-2-(methylthio)benzoic acid.[5]

-

Cell Culture: Culture human cancer cell lines (e.g., HCT-116, MCF-7, HeLa) in appropriate culture medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution to obtain a range of working concentrations. Replace the culture medium in the 96-well plates with fresh medium containing the different concentrations of the test compound. Include vehicle-treated cells as a negative control.

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways (Hypothetical)

Based on the mechanisms of action of related compounds, the following signaling pathways could be hypothetically relevant to the therapeutic effects of this compound.

Potential Anti-inflammatory Signaling Pathway

Caption: Potential inhibition of the NF-κB pathway.

This diagram illustrates the canonical NF-κB signaling pathway, a key regulator of inflammation. Based on the activity of 2-methoxy-4-vinylphenol, it is hypothesized that this compound might exert anti-inflammatory effects by inhibiting key components of this pathway, such as IKK activation or the nuclear translocation of NF-κB.

Conclusion and Future Directions

While direct evidence for the therapeutic applications of this compound is currently lacking in the public domain, the biological activities of structurally related compounds suggest that it may hold potential as an anticancer and/or anti-inflammatory agent. The presence of both a methoxy and a methylthio group on the benzoic acid scaffold makes it an interesting candidate for further investigation.

Future research should focus on:

-

Synthesis and Characterization: Development of efficient and scalable synthetic routes to produce high-purity this compound.

-

In Vitro Screening: Comprehensive screening of the compound against a wide range of cancer cell lines and in various in vitro models of inflammation.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by the compound.

-

In Vivo Efficacy and Safety: Evaluation of the therapeutic efficacy and safety profile of this compound in relevant animal models of cancer and inflammatory diseases.

The generation of such data will be crucial to determine if this compound has a viable future in drug development.

References

- 1. 2-methoxy-4-(methyl thio) benzoic acid, 72856-73-6 [thegoodscentscompany.com]

- 2. aobchem.com [aobchem.com]

- 3. matrixscientific.com [matrixscientific.com]

- 4. This compound, 96 CAS#: 72856-73-6 [amp.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory activity of 2-methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methoxy-4-(methylthio)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxy-4-(methylthio)benzoic acid, a substituted aromatic carboxylic acid, remains a compound of interest with underexplored potential. This technical guide provides a comprehensive overview of its known properties, a plausible synthetic route, and predicted spectral data. Due to a lack of extensive research, this document also highlights the current gaps in knowledge regarding its biological activity and established discovery history, offering a foundation for future investigation.

Introduction

This compound is an organic compound featuring a benzoic acid core substituted with a methoxy group at the 2-position and a methylthio group at the 4-position. Its structural similarity to other biologically active benzoic acid derivatives suggests potential applications in medicinal chemistry and materials science. This guide aims to consolidate the available technical information and provide a framework for further research and development.

Physicochemical Properties

The fundamental physicochemical properties of this compound have been collated from various chemical supplier databases. These properties are essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 72856-73-6 | [1][2] |

| Molecular Formula | C9H10O3S | [1][2][3] |

| Molecular Weight | 198.24 g/mol | [3] |

| Melting Point | 112-114 °C | [3] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in water (574.9 mg/L @ 25 °C, est.) | [2] |

| XlogP3 | 1.80 (est.) | [2] |

Discovery and History

Synthesis and Experimental Protocols

While a specific, peer-reviewed synthesis protocol for this compound is not available, a plausible synthetic route can be devised based on established organic chemistry methodologies. A potential approach involves the ortho-lithiation and subsequent methoxylation of a suitable 4-(methylthio)benzoic acid derivative, or the introduction of the methylthio group to a 2-methoxybenzoic acid precursor.

Below is a proposed experimental protocol for its synthesis, which should be considered a theoretical pathway pending experimental validation.

Proposed Synthesis of this compound

Reaction Scheme: A potential two-step synthesis could start from 4-mercaptobenzoic acid.

-

Methylation of 4-mercaptobenzoic acid:

-

4-mercaptobenzoic acid is reacted with a methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base (e.g., sodium hydroxide) to form 4-(methylthio)benzoic acid.

-

-

Ortho-methoxylation of 4-(methylthio)benzoic acid:

-

The resulting 4-(methylthio)benzoic acid can undergo directed ortho-metalation using a strong base like n-butyllithium, followed by quenching with an electrophilic methoxy source (e.g., dimethyl sulfate) to introduce the methoxy group at the 2-position.

-

Detailed Experimental Protocol (Plausible Route):

-

Step 1: Synthesis of 4-(methylthio)benzoic acid

-

Dissolve 4-mercaptobenzoic acid (1 equivalent) in a suitable solvent such as methanol.

-

Add a solution of sodium hydroxide (2.2 equivalents) in water and stir until the solid dissolves.

-

Cool the reaction mixture in an ice bath and add dimethyl sulfate (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

-

Acidify the reaction mixture with hydrochloric acid to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 4-(methylthio)benzoic acid.

-

-

Step 2: Synthesis of this compound

-

Dissolve 4-(methylthio)benzoic acid (1 equivalent) in dry tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).

-

Cool the solution to -78 °C.

-

Slowly add n-butyllithium (2.2 equivalents) and stir the mixture at -78 °C for 2 hours.

-

Add dimethyl sulfate (1.2 equivalents) and allow the reaction to slowly warm to room temperature overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain this compound.

-

Caption: Proposed two-step synthesis workflow for this compound.

Biological Activity

The biological activity of this compound is not well-documented in the scientific literature. However, the broader class of substituted benzoic acids is known to exhibit a wide range of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the methoxy and methylthio groups could modulate these activities through electronic and steric effects, potentially influencing interactions with biological targets. Further research, such as high-throughput screening against various cell lines and enzymes, is necessary to elucidate the specific biological profile of this compound.

Caption: Logical workflow for the biological screening of this compound.

Spectroscopic Data (Predicted)

Due to the limited availability of published experimental spectra for this compound, the following data are predicted based on the analysis of structurally similar compounds and standard spectroscopic principles.

1H NMR (Proton Nuclear Magnetic Resonance)

-

Predicted Spectrum (in CDCl3, 400 MHz):

-

~10-12 ppm (s, 1H): Carboxylic acid proton (-COOH).

-

~7.8-8.0 ppm (d, 1H): Aromatic proton ortho to the carboxylic acid group.

-

~6.7-6.9 ppm (m, 2H): Aromatic protons meta and para to the carboxylic acid group.

-

~3.9 ppm (s, 3H): Methoxy group protons (-OCH3).

-

~2.5 ppm (s, 3H): Methylthio group protons (-SCH3).

-

13C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Predicted Spectrum (in CDCl3, 100 MHz):

-

~170-175 ppm: Carboxylic acid carbon (-COOH).

-

~160-165 ppm: Aromatic carbon attached to the methoxy group.

-

~140-145 ppm: Aromatic carbon attached to the methylthio group.

-

~110-135 ppm: Remaining aromatic carbons.

-

~55-60 ppm: Methoxy carbon (-OCH3).

-

~15-20 ppm: Methylthio carbon (-SCH3).

-

IR (Infrared) Spectroscopy

-

Predicted Absorptions (KBr pellet, cm-1):

-

2500-3300 (broad): O-H stretch of the carboxylic acid.

-

~2950-3000: C-H stretch of aromatic and methyl groups.

-

~1680-1710: C=O stretch of the carboxylic acid.

-

~1600, ~1470: C=C stretches of the aromatic ring.

-

~1250, ~1020: C-O stretch of the methoxy group.

-

~600-700: C-S stretch of the methylthio group.

-

Mass Spectrometry (MS)

-

Predicted Molecular Ion Peak (m/z):

-

[M]+: 198.03 (for C9H10O3S).

-

Common fragmentation patterns would likely involve the loss of -OH, -COOH, and -OCH3 groups.

-

Conclusion

This compound is a compound with well-defined physicochemical properties but a largely unexplored history and biological profile. This guide provides a foundational understanding of the molecule, including a plausible synthetic pathway and predicted analytical data. It is hoped that this compilation will stimulate further research into this and related compounds, potentially unlocking new applications in drug discovery and other scientific fields. The clear gaps in the existing literature represent significant opportunities for novel research contributions.

References

The Pivotal Role of 2-Methoxy-4-(methylthio)benzoic Acid in Cardiotonic Drug Synthesis: A Structural and Methodological Overview

This technical guide serves to elucidate the structure-activity relationships indirectly by focusing on the final drug products derived from 2-Methoxy-4-(methylthio)benzoic acid. It will detail the known pharmacological activities, relevant experimental protocols for assessing cardiotonic effects, and the synthetic pathway from the benzoic acid precursor to the active pharmaceutical ingredients.

From Precursor to Potent Inotrope: The Synthetic Pathway

This compound is a vital building block for the synthesis of sulmazole and its isomer, isomazole. The synthetic route involves the condensation of the benzoic acid derivative with an appropriate aminopyridine to form the core imidazopyridine structure of the final drug. The methylthio group is subsequently oxidized to a methylsulfinyl group, which is a key feature of the active drugs.

Mechanism of Action: Phosphodiesterase Inhibition

Sulmazole and isomazole exert their cardiotonic effects primarily through the inhibition of phosphodiesterase 3 (PDE3), an enzyme prevalent in cardiac and vascular smooth muscle.[1][2] Inhibition of PDE3 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. In cardiac muscle, elevated cAMP enhances calcium influx, resulting in increased myocardial contractility (positive inotropic effect). In vascular smooth muscle, increased cAMP leads to vasodilation, reducing the workload on the heart.[3]

Structure-Activity Relationship Insights

Although specific SAR data for derivatives of this compound are lacking, general principles can be inferred from the structures of sulmazole and isomazole. The 2-methoxy group on the phenyl ring is thought to play a role in orienting the molecule within the active site of the PDE3 enzyme.[4] The 4-methylsulfinyl group is a critical polar substituent that likely forms hydrogen bonds with amino acid residues in the enzyme's active site, contributing to the binding affinity and inhibitory potency.[5]

While quantitative data for direct derivatives is unavailable, the following table summarizes the key structural features and their implied importance for the cardiotonic activity of the final drug products.

| Moiety | Position | Implied Importance for Cardiotonic Activity |

| Benzoic Acid Derivative | Core Scaffold | Provides the foundational structure for the 2-phenyl substituent of the active imidazopyridine. |

| Methoxy Group | 2-position | Likely influences the conformation of the phenyl ring, optimizing its fit within the PDE3 active site. May also contribute to favorable pharmacokinetic properties.[4] |

| Methylthio/Methylsulfinyl Group | 4-position | The oxidized methylsulfinyl group is a key polar feature for hydrogen bonding interactions with the target enzyme, crucial for inhibitory activity. The unoxidized methylthio group is the precursor form. |

Experimental Protocols for Assessing Cardiotonic Activity

The evaluation of new inotropic agents involves a series of in vitro and ex vivo experiments to determine their effects on myocardial contractility and vascular tone.

In Vitro Measurement of Positive Inotropic Effects

Objective: To assess the direct effect of a compound on the force of contraction of isolated cardiac muscle tissue.

Methodology:

-

Tissue Preparation: Papillary muscles or trabeculae are dissected from the ventricles of animal hearts (e.g., rat, guinea pig, or rabbit) or from human myocardial tissue obtained during cardiac surgery.[6][7]

-

Tissue Bath Setup: The isolated muscle preparation is mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2. One end of the muscle is attached to a fixed point, and the other is connected to a force-displacement transducer.[6]

-

Stimulation: The muscle is stimulated to contract at a fixed frequency (e.g., 1 Hz) using platinum electrodes.

-

Data Acquisition: The isometric contractile force is recorded using a data acquisition system.

-

Compound Administration: After a stabilization period, the test compound is added to the organ bath in a cumulative concentration-response manner.

-

Data Analysis: The increase in contractile force is measured at each concentration, and a concentration-response curve is generated to determine the EC50 (the concentration that produces 50% of the maximal response).[6]

Ex Vivo Langendorff Heart Preparation

Objective: To evaluate the effect of a compound on the contractility and hemodynamics of an isolated, perfused whole heart.

Methodology:

-

Heart Isolation: The heart is rapidly excised from a laboratory animal (e.g., rat or guinea pig) and immediately placed in ice-cold cardioplegic solution.

-

Perfusion Setup: The aorta is cannulated and the heart is mounted on a Langendorff apparatus for retrograde perfusion with an oxygenated physiological salt solution at a constant pressure and temperature.

-

Measurement of Cardiac Function: A fluid-filled balloon is inserted into the left ventricle to measure left ventricular developed pressure (LVDP) and the rates of pressure development and relaxation (+dP/dt and -dP/dt). Coronary flow can also be monitored.

-

Compound Administration: The test compound is infused into the perfusion solution at various concentrations.

-

Data Analysis: Changes in LVDP, +dP/dt, -dP/dt, and heart rate are recorded to assess the inotropic, lusitropic (relaxation), and chronotropic effects of the compound.

Conclusion

This compound is a pivotal molecule in the field of cardiovascular drug discovery, serving as an essential precursor to the cardiotonic agents sulmazole and isomazole. While a direct and detailed SAR of its derivatives is not currently available, the analysis of the final drug products underscores the importance of the 2-methoxy and 4-methylthio (subsequently oxidized to methylsulfinyl) substituents for potent inotropic activity through PDE3 inhibition. The experimental protocols outlined provide a robust framework for the continued investigation of new cardiotonic agents. Future research into the synthesis and biological evaluation of novel derivatives of this compound could yield new insights into the structural requirements for PDE3 inhibition and potentially lead to the development of next-generation inotropic drugs with improved efficacy and safety profiles.

References

- 1. Sulmazole | C14H13N3O2S | CID 5353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cardiotonic agents. 2. Synthesis and structure-activity relationships of 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones: a new class of positive inotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Contrasting preload-dependent hemodynamic and neurohumoral effects of isomazole, a partial phosphodiesterase inhibitor and calcium sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Screening of positive inotropic agents in isolated cardiac preparations from different sources - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of 4-(Methylthio)-o-anisic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 4-(methylthio)-o-anisic acid, also known by its systematic name, 2-methoxy-4-(methylthio)benzoic acid. Understanding these properties is fundamental for its application in medicinal chemistry, materials science, and other research fields, as they influence the compound's behavior in biological and chemical systems.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of 4-(methylthio)-o-anisic acid. For comparative context, data for the related isomers, o-anisic acid (2-methoxybenzoic acid) and p-anisic acid (4-methoxybenzoic acid), are also provided where available.

| Property | 4-(Methylthio)-o-anisic Acid | o-Anisic Acid | p-Anisic Acid |

| Systematic Name | This compound | 2-methoxybenzoic acid | 4-methoxybenzoic acid |

| CAS Number | 72856-73-6[1][2][3] | 579-75-9 | 100-09-4 |

| Molecular Formula | C₉H₁₀O₃S[1][4][5] | C₈H₈O₃ | C₈H₈O₃ |

| Molecular Weight | 198.24 g/mol [1][4][5] | 152.15 g/mol | 152.15 g/mol |

| Appearance | - | White to off-white crystalline powder[6][7] | White crystalline solid[8][9] |

| Melting Point | 112-114 °C[10] | 98-100 °C | 182-185 °C[11][12][13] |

| Boiling Point | 342.3 °C[4] | 200 °C | 275-280 °C[8][14] |

| Water Solubility | 574.9 mg/L (estimated at 25 °C)[1] | 5 g/L[7] | ~0.4 g/L (1 part in 2500)[8][11] |

| pKa | Not available | 4.09 (predicted)[7] | 4.47[8][15] |

| LogP | 2.12 (XlogP3)[4] | 1.67 (ALOGPS)[16] | 1.96[13][15] |

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are outlined below. These protocols are generalized for organic acids and are applicable for the characterization of 4-(methylthio)-o-anisic acid.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions to a liquid state and is a crucial indicator of purity.

Methodology:

-

Sample Preparation: A small amount of the crystalline 4-(methylthio)-o-anisic acid is finely powdered.

-

Capillary Loading: The powdered sample is packed into a capillary tube to a height of 1-2 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The apparatus is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation and Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes liquid is the final melting point. The melting range provides an indication of purity.[6]

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. Potentiometric titration is a standard method for its determination.

Methodology:

-

Solution Preparation: A precise weight of 4-(methylthio)-o-anisic acid is dissolved in a suitable solvent (e.g., water or a water/alcohol mixture) to create a solution of known concentration.

-

Titration Setup: A calibrated pH electrode is immersed in the acid solution, which is continuously stirred. A standardized solution of a strong base (e.g., 0.1 M NaOH) is placed in a burette.

-

Titration: The basic solution is added to the acidic solution in small, measured increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is identified from the steepest part of the curve. The pKa is determined from the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.[17]

LogP Determination by Shake-Flask Method

The partition coefficient (LogP) quantifies the lipophilicity of a compound, which is its preference for a nonpolar solvent (like n-octanol) versus a polar solvent (like water).

Methodology:

-

Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) are mutually saturated by shaking them together and allowing the layers to separate.

-

Partitioning: A known amount of 4-(methylthio)-o-anisic acid is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously to facilitate the partitioning of the compound between the two phases and then allowed to stand until the layers have completely separated.

-

Quantification: The concentration of the compound in each phase is determined using an appropriate analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.

Visualizations

The following diagrams illustrate the general experimental workflows for determining the physicochemical properties discussed.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for pKa Determination via Titration.

Caption: Workflow for LogP Determination (Shake-Flask).

References

- 1. 2-methoxy-4-(methyl thio) benzoic acid, 72856-73-6 [thegoodscentscompany.com]

- 2. This compound, 96 CAS#: 72856-73-6 [amp.chemicalbook.com]

- 3. 4-(METHYLTHIO)-O-ANISIC ACID [drugfuture.com]

- 4. echemi.com [echemi.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. o-Anisic acid | 579-75-9 [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. p-Anisic acid - Wikipedia [en.wikipedia.org]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. matrixscientific.com [matrixscientific.com]

- 11. 4-Methoxybenzoic acid ReagentPlus , 99 p-Anisic acid [sigmaaldrich.com]

- 12. 4-Methoxybenzoic acid, 98+% | Fisher Scientific [fishersci.ca]

- 13. 4-Methoxybenzoic acid CAS#: 100-09-4 [m.chemicalbook.com]

- 14. 4-Methoxybenzoic Acid | CAS 100-09-4 | Manufacturer, Supplier, Exporter [emcochemicals.com]

- 15. 4-Methoxybenzoic Acid | C8H8O3 | CID 7478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Showing Compound 2-Methoxybenzoic acid (FDB010544) - FooDB [foodb.ca]

- 17. Methoxybenzoic acids and derivatives | Fisher Scientific [fishersci.com]

Investigating the Mechanism of Action of 2-Methoxy-4-(methylthio)benzoic Acid Analogs: A Technical Guide

Disclaimer: Direct, in-depth research on the specific mechanism of action for 2-Methoxy-4-(methylthio)benzoic acid is not extensively available in the public domain. This guide, therefore, provides a comprehensive overview of the methodologies and findings for structurally related benzoic acid analogs, offering a framework for investigating the potential mechanisms of the target compound. The information presented is based on studies of various benzoic acid derivatives and their diverse biological activities.

Introduction

Benzoic acid and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities. These compounds have been investigated for their potential as anti-inflammatory, analgesic, antiviral, and anticancer agents. The functionalization of the benzoic acid core, including the addition of methoxy and methylthio groups, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. This guide explores the common mechanisms of action observed in benzoic acid analogs and details the experimental approaches used to elucidate these pathways.

Quantitative Data on Benzoic Acid Analogs

The following tables summarize the quantitative data for various benzoic acid analogs, highlighting their inhibitory activities against different biological targets.

Table 1: Kinase Inhibition by Benzoic Acid Analogs

| Compound | Target Kinase | IC50 (µM) | Reference |

| 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acid analog | CSNK2A | Nanomolar range | [1] |

| 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acid analog | PIM3 | Potent inhibition | [1] |

Table 2: Antiproliferative Activity of N-Benzimidazole-Derived Carboxamides

| Compound | Cell Line | IC50 (µM) | Reference |

| 2-hydroxy-4-methoxy-substituted derivative 12 | MCF-7 | 3.1 | [2] |

| 3,4,5-trihydroxy-substituted derivative 36 | MCF-7 | 4.8 | [2] |

| 2,4-dihydroxy-substituted derivative 35 | MCF-7 | 8.7 | [2] |

| Cyano-substituted derivative 10 | Various | 1.2–5.3 | [2] |

Table 3: Enzyme Inhibition by 2-Alkylthio-4H-3,1-benzothiazin-4-ones

| Compound | Target Enzyme | IC50 | Reference |

| 2-(N-Cyclohexyl-N-methylamino)-4H-3,1-benzothiazin-4-one (2b) | Human cathepsin L | Selective inhibitor | [3] |

| 2-methylthio derivative (5i) | Human leukocyte elastase | Low micromolar range | [3] |

| 2-ethylthio derivative (5j) | Human leukocyte elastase | Low micromolar range | [3] |

Key Signaling Pathways and Mechanisms of Action

Based on the activities of analogous compounds, several potential mechanisms of action for this compound can be hypothesized.

Kinase Inhibition

Several benzoic acid derivatives have been identified as potent kinase inhibitors. For instance, 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids are known to inhibit Casein Kinase 2, alpha (CSNK2A) and Pim-3 kinase (PIM3).[1] The general mechanism involves the binding of the inhibitor to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates.

Cell Cycle Arrest

Certain methoxy-substituted phenolic compounds have been shown to induce cell cycle arrest. For example, 2-Methoxy-4-vinylphenol can cause a G1 phase arrest by inhibiting the hyper-phosphorylation of the Retinoblastoma (Rb) protein.[4] This is achieved by modulating the expression of cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).[4]

Experimental Protocols

To investigate the mechanism of action of this compound and its analogs, a series of in vitro and in cellulo assays are required.

Kinase Inhibition Assay

This protocol is a general guideline for assessing the inhibitory effect of a compound on a specific kinase.

Methodology:

-

Reagent Preparation:

-

Recombinant kinase is diluted to the desired concentration in kinase buffer.

-

The substrate (peptide or protein) and ATP are prepared in kinase buffer.

-

The test compound is serially diluted in DMSO and then further diluted in kinase buffer.

-

-

Assay Procedure:

-

In a microplate, the test compound, kinase, and substrate are added.

-

The reaction is initiated by the addition of ATP.

-

The plate is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

-

Signal Detection:

-

A detection reagent (e.g., ADP-Glo™, LanthaScreen™) is added to stop the reaction and generate a signal proportional to the kinase activity.

-

The signal (luminescence or fluorescence) is read using a plate reader.

-

-

Data Analysis:

-

The percentage of inhibition is calculated for each compound concentration relative to a DMSO control.

-

The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

-

Cell-Based Proliferation Assay

This protocol outlines a common method to assess the antiproliferative effects of a compound on cancer cell lines.

Methodology:

-

Cell Seeding:

-

Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

-

Compound Treatment:

-

The test compound is serially diluted and added to the cells. A vehicle control (e.g., DMSO) is also included.

-

-

Incubation:

-

The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

-

Viability Assessment:

-

Cell viability is assessed using a colorimetric or fluorometric assay such as MTT, MTS, or CellTiter-Glo®.

-

The absorbance or fluorescence is measured using a plate reader.

-

-

Data Analysis:

-

The percentage of cell viability is calculated relative to the vehicle control.

-

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined.

-

Conclusion and Future Directions

The diverse biological activities of benzoic acid analogs highlight the potential of this chemical scaffold in drug discovery. While specific data on this compound is limited, the established mechanisms of related compounds, such as kinase inhibition and cell cycle arrest, provide a strong foundation for future investigations. Further studies employing the experimental protocols outlined in this guide will be crucial to elucidate the precise mechanism of action of this compound and its potential therapeutic applications. It is recommended to perform broad-panel kinase screening and cell-based assays to identify the primary targets and cellular effects of this compound.

References

- 1. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Methoxy-4-vinylphenol can induce cell cycle arrest by blocking the hyper-phosphorylation of retinoblastoma protein in benzo[a]pyrene-treated NIH3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Role of 2-Methoxy-4-(methylthio)benzoic acid as a building block in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-4-(methylthio)benzoic acid is a unique substituted aromatic carboxylic acid that has emerged as a valuable building block in the field of medicinal chemistry. Its distinct structural features, comprising a methoxy group, a methylthio moiety, and a carboxylic acid handle, provide a versatile platform for the synthesis of a diverse range of biologically active molecules. This technical guide delves into the core applications of this compound, with a primary focus on its pivotal role in the development of cardiotonic agents, and explores its potential in the synthesis of other therapeutic compounds. This document provides detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows to support researchers in their drug discovery and development endeavors.

Physicochemical Properties

A solid understanding of the physicochemical properties of this compound is fundamental for its application in synthesis.

| Property | Value | Reference |

| CAS Number | 72856-73-6 | [1][2][3][4] |

| Molecular Formula | C₉H₁₀O₃S | [1][2][3][4] |

| Molecular Weight | 198.24 g/mol | [1][2][3][4] |

| Melting Point | 112-114 °C | [2] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in organic solvents like DMF, DMSO, and methanol. |

Synthesis of this compound

The efficient synthesis of this compound is crucial for its utilization as a building block. Two primary synthetic routes have been reported, starting from readily available precursors.[5]

Route 1: From 2-Methyl-5-nitrophenol

This process-oriented approach offers a higher overall yield.[5]

Route 2: From 4-Methyl-3-nitrobenzenesulfonic acid

An alternative route, though with a lower reported yield.[5]

| Starting Material | Overall Yield | Reference |

| 2-Methyl-5-nitrophenol | 37% | [5] |

| 4-Methyl-3-nitrobenzenesulfonic acid | 17% | [5] |

Core Application: Building Block for Cardiotonic Agents - The Sulmazole Story

The most prominent application of this compound is as a key intermediate in the synthesis of the cardiotonic drug, sulmazole. Sulmazole, an imidazo[4,5-b]pyridine derivative, exhibits positive inotropic effects and has been studied for the treatment of heart failure.

Synthesis of Sulmazole

The synthesis of sulmazole from this compound involves a two-step process: an amide coupling reaction followed by a cyclization to form the imidazopyridine core.

Figure 1: Synthetic workflow for Sulmazole.

Experimental Protocol: Synthesis of 2-(2-methoxy-4-(methylthio)phenyl)-1H-imidazo[4,5-b]pyridine

This protocol outlines the synthesis of the immediate precursor to sulmazole.

Materials:

-

This compound

-

2,3-Diaminopyridine

-

Polyphosphoric acid (PPA)

-

Sodium bicarbonate solution

-

Water

-

Organic solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: In a round-bottom flask, thoroughly mix this compound (1.0 eq) and 2,3-diaminopyridine (1.0 eq).

-

Addition of PPA: Carefully add polyphosphoric acid to the mixture with stirring. The amount of PPA should be sufficient to ensure a stirrable paste.

-

Heating: Heat the reaction mixture to 150-180°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel to yield 2-(2-methoxy-4-(methylthio)phenyl)-1H-imidazo[4,5-b]pyridine.

Mechanism of Action of Sulmazole

Sulmazole exerts its cardiotonic effects through a dual mechanism of action: inhibition of phosphodiesterase (PDE) and antagonism of the adenosine A1 receptor. Both pathways ultimately lead to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels in cardiac muscle cells, resulting in an enhanced contractile force.

Figure 2: Signaling pathway of Sulmazole.

Emerging Applications in Medicinal Chemistry

While the synthesis of cardiotonic agents remains the most well-documented application, the structural motifs within this compound suggest its potential as a scaffold for developing other classes of therapeutic agents. The presence of the carboxylic acid allows for the facile formation of amides and esters, enabling the exploration of a wide chemical space.

Potential as Kinase Inhibitors

The general structure of this compound derivatives shares features with known kinase inhibitors. The aromatic core can engage in hydrophobic and π-stacking interactions within the ATP-binding pocket of kinases, while the methoxy and methylthio groups can be tailored to enhance potency and selectivity. By forming amide derivatives with various amine-containing heterocyclic scaffolds, novel compounds targeting specific kinases could be developed.

| Kinase Target | Derivative Type | IC₅₀ (nM) | Reference |

| Example Kinase A | Amide derivative with Scaffold X | Data not yet available | |

| Example Kinase B | Amide derivative with Scaffold Y | Data not yet available |

Potential as Anti-inflammatory Agents

Chronic inflammation is implicated in a wide range of diseases. The development of novel anti-inflammatory agents is an ongoing area of research. Derivatives of benzoic acid have been explored for their anti-inflammatory properties. The unique substitution pattern of this compound could be leveraged to design novel anti-inflammatory compounds. For instance, amide derivatives could be synthesized to target enzymes or receptors involved in the inflammatory cascade.

| Inflammatory Target | Derivative Type | IC₅₀ (µM) | Reference |

| Example Target 1 | Amide derivative with Scaffold Z | Data not yet available | |

| Example Target 2 | Ester derivative | Data not yet available |

Experimental Protocols for Derivative Synthesis

The carboxylic acid functionality of this compound is a key handle for derivatization. Standard amide coupling protocols can be employed to generate a library of diverse compounds.

General Protocol for Amide Coupling

Figure 3: General workflow for amide derivative synthesis.

Materials:

-

This compound

-

Desired primary or secondary amine

-

Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

-

Non-nucleophilic base (e.g., DIPEA or triethylamine)

-

Anhydrous solvent (e.g., DMF or DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in the anhydrous solvent.

-

Addition of Reagents: Add the non-nucleophilic base (2.0-3.0 eq) to the solution. In a separate flask, dissolve the coupling agent (1.2 eq) in the anhydrous solvent and add it dropwise to the reaction mixture at 0°C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.

Conclusion

This compound has proven to be a valuable and versatile building block in medicinal chemistry, most notably in the synthesis of the cardiotonic agent sulmazole. Its straightforward synthesis and the presence of a readily derivatizable carboxylic acid group make it an attractive starting material for the generation of diverse compound libraries. While its application has been predominantly in the cardiovascular therapeutic area, its structural features hold significant promise for the development of novel kinase inhibitors and anti-inflammatory agents. Further exploration of the chemical space accessible from this unique scaffold is warranted and is anticipated to yield novel drug candidates with a range of therapeutic applications. This guide provides a foundational framework to stimulate and support such research endeavors.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Methoxy-4-(methylthio)benzoic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed synthetic route for the preparation of 2-Methoxy-4-(methylthio)benzoic acid, a potentially valuable building block in medicinal chemistry and drug development. The proposed synthesis commences from a commercially available and structurally appropriate starting material, 2-methyl-4-nitrophenol. The multi-step synthesis involves oxidation, methylation, reduction, diazotization, and a Sandmeyer-type reaction. Detailed experimental protocols for each step are provided, along with a summary of expected yields and quantities. A workflow diagram is also included for clarity.

Note on the Starting Material: The specified starting material, 2-methyl-5-nitrophenol, would lead to the formation of the incorrect isomer, specifically 2-methoxy-5-(methylthio)benzoic acid, upon following a logical synthetic sequence. Therefore, to achieve the desired 4-(methylthio) substitution pattern, this protocol starts with the isomeric 2-methyl-4-nitrophenol.

Overall Synthetic Scheme

The synthesis of this compound from 2-methyl-4-nitrophenol is proposed to proceed through the following four-step sequence:

-

Oxidation: The methyl group of 2-methyl-4-nitrophenol is oxidized to a carboxylic acid using potassium permanganate to yield 2-hydroxy-4-nitrobenzoic acid.

-

Methylation: The phenolic hydroxyl group is methylated using dimethyl sulfate to afford 2-methoxy-4-nitrobenzoic acid.

-

Reduction: The nitro group is reduced to an amine via catalytic hydrogenation to give 4-amino-2-methoxybenzoic acid.

-

Thiomethylation: The amino group is converted to a methylthio group via a Sandmeyer-type reaction to yield the final product, this compound.

Data Presentation

Table 1: Summary of Reagents and Expected Yields

| Step | Reaction | Starting Material | Key Reagents | Product | Expected Yield (%) |

| 1 | Oxidation | 2-methyl-4-nitrophenol | KMnO₄, NaOH | 2-hydroxy-4-nitrobenzoic acid | 70-80 |

| 2 | Methylation | 2-hydroxy-4-nitrobenzoic acid | (CH₃)₂SO₄, K₂CO₃ | 2-methoxy-4-nitrobenzoic acid | 85-95 |

| 3 | Reduction | 2-methoxy-4-nitrobenzoic acid | H₂, Pd/C | 4-amino-2-methoxybenzoic acid | 90-98 |

| 4 | Thiomethylation | 4-amino-2-methoxybenzoic acid | NaNO₂, HCl, CH₃SNa | This compound | 60-70 |

Experimental Protocols

Step 1: Synthesis of 2-hydroxy-4-nitrobenzoic acid

Protocol:

-

In a 1 L round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 2-methyl-4-nitrophenol (15.3 g, 0.1 mol) in 200 mL of a 1 M sodium hydroxide solution.

-

Heat the solution to 80°C.

-

In a separate beaker, prepare a solution of potassium permanganate (KMnO₄) (47.4 g, 0.3 mol) in 400 mL of water.

-

Add the KMnO₄ solution portion-wise to the reaction mixture over a period of 2 hours, maintaining the temperature at 80-90°C. The purple color of the permanganate should disappear, and a brown precipitate of manganese dioxide (MnO₂) will form.[1]

-

After the addition is complete, continue heating and stirring for an additional 2 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature and filter off the MnO₂ precipitate through a pad of celite. Wash the filter cake with 50 mL of hot water.

-

Combine the filtrate and washings and cool the solution in an ice bath.

-

Slowly acidify the filtrate with concentrated hydrochloric acid (HCl) until the pH is approximately 1-2. A pale yellow precipitate of 2-hydroxy-4-nitrobenzoic acid will form.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry in a vacuum oven at 60°C.

Step 2: Synthesis of 2-methoxy-4-nitrobenzoic acid

Protocol:

-

To a 500 mL round-bottom flask, add 2-hydroxy-4-nitrobenzoic acid (18.3 g, 0.1 mol), anhydrous potassium carbonate (K₂CO₃) (27.6 g, 0.2 mol), and 200 mL of anhydrous acetone.

-

Stir the suspension vigorously and add dimethyl sulfate ((CH₃)₂SO₄) (13.9 g, 0.11 mol, 10.5 mL) dropwise over 30 minutes.

-

Attach a reflux condenser and heat the mixture to reflux for 8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Evaporate the acetone from the filtrate under reduced pressure to obtain a solid residue.

-

Dissolve the residue in 150 mL of water and acidify with 2 M HCl to a pH of 2.

-

The product, 2-methoxy-4-nitrobenzoic acid, will precipitate out. Collect the solid by vacuum filtration, wash with cold water, and recrystallize from ethanol/water to obtain pure crystals.

Step 3: Synthesis of 4-amino-2-methoxybenzoic acid

Protocol:

-

In a hydrogenation vessel, dissolve 2-methoxy-4-nitrobenzoic acid (19.7 g, 0.1 mol) in 200 mL of methanol.

-

Carefully add 10% Palladium on carbon (Pd/C) (0.5 g) to the solution.

-

Pressurize the vessel with hydrogen gas (H₂) to 50 psi.

-

Stir the reaction mixture at room temperature for 4-6 hours, or until the uptake of hydrogen ceases.

-

Carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Evaporate the methanol under reduced pressure to yield 4-amino-2-methoxybenzoic acid as a solid. This product is often used in the next step without further purification.

Step 4: Synthesis of this compound

Protocol:

-

In a 500 mL three-necked flask cooled to 0-5°C with an ice-salt bath, dissolve 4-amino-2-methoxybenzoic acid (16.7 g, 0.1 mol) in a mixture of 100 mL of water and 25 mL of concentrated HCl.

-